molecular formula C9H10N2O5S B2734696 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate CAS No. 467446-71-5

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

Cat. No. B2734696
CAS RN: 467446-71-5
M. Wt: 258.25
InChI Key: QJTVUQMSHGMBHP-UHFFFAOYSA-N
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Description

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a derivative of 8-Hydroxyquinoline-5-sulfonic acid . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .


Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid, a close derivative, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 225.221 . The InChI string representation is InChI=1S/C9H7NO4S/c11-7-3-4-8 (15 (12,13)14)6-2-1-5-10-9 (6)7/h1-5,11H, (H,12,13,14) .


Chemical Reactions Analysis

The formation of cocrystals of 8-Hydroxyquinoline-5-sulfonic acid with other compounds involves hydrogen bonding in the system . The frequency shifts observed in the system are due to the formation of these cocrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-5-sulfonic acid include a molecular weight of 225.221 and solubility in water . The melting point is greater than 300 °C .

Scientific Research Applications

Determination of Trace Metals

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is employed as a reagent for the determination of trace metals . This application is crucial in various fields such as environmental science, where it’s important to monitor the levels of trace metals in different samples.

Fluorescence Detection of Metal Ions

This compound is used as a pre-column and post-column reagent for fluorescence detection of metal ions . This is particularly useful in analytical chemistry for the detection and quantification of metal ions in various samples.

Spectroscopic and Electronic Properties Investigation

In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). This was done to determine the spectroscopic and electronic properties of the compound .

Antimicrobial Applications

8-Hydroxyquinoline and its derivatives, including 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate, have shown a wide range of pharmacological activities such as antimicrobial effects . This makes them potential candidates for the development of new antimicrobial therapies.

Anticancer Applications

These compounds have also shown anticancer activities . They could potentially be used in the development of new cancer treatments.

Antiviral Applications

8-Hydroxyquinoline derivatives have demonstrated antiviral activities . This suggests that they could be used in the development of antiviral drugs.

Antibacterial Applications

These compounds have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial therapies.

Neurodegenerative Disorders Treatment

8-Hydroxyquinoline and its derivatives are commonly used in different areas including the treatment of neurodegenerative disorders . This suggests that they could be used in the development of drugs against diseases like Alzheimer’s.

Safety and Hazards

8-Hydroxyquinoline-5-sulfonic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 8-Hydroxyquinoline-5-sulfonic acid and its derivatives could involve their continued use in the determination of trace metals and fluorescence detection of metal ions . They may also find applications in the synthesis of cocrystals with other compounds .

properties

IUPAC Name

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTVUQMSHGMBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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